N-isopropyl-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

Description

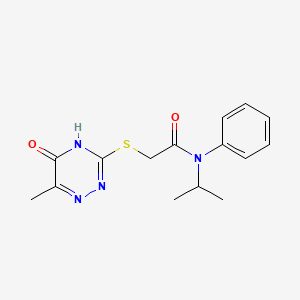

N-isopropyl-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a synthetic acetamide derivative featuring a 1,2,4-triazin-3-ylthio moiety. The molecule’s structure includes an N-isopropyl-N-phenylacetamide backbone linked to a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol group. The presence of the triazinone ring introduces electron-deficient characteristics, which may influence reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10(2)19(12-7-5-4-6-8-12)13(20)9-22-15-16-14(21)11(3)17-18-15/h4-8,10H,9H2,1-3H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQHJYHPQYVMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-isopropyl-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a triazine moiety attached to a phenylacetamide group. The general formula can be expressed as follows:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-468), colon (HCT116), and cervical (HeLa) cancers.

Table 1: IC50 Values Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 | 0.8 |

| HCT116 | 0.5 |

| HeLa | 0.6 |

These values suggest potent activity against these cancer cell lines, with lower IC50 values indicating higher efficacy.

The mechanism underlying the anticancer effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was confirmed through immunofluorescence microscopy and flow cytometry analyses which showed an increase in γ-H2AX foci indicative of DNA damage.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound has potential as an antimicrobial agent.

Case Studies

- In Vivo Studies : A study conducted on xenograft models using HCT116 cells showed that oral administration of the compound resulted in significant tumor growth inhibition compared to controls. The treatment group exhibited a reduction in tumor size by approximately 50% after four weeks.

- Combination Therapies : Research exploring combination therapies with conventional chemotherapeutics like doxorubicin revealed that this compound enhanced the efficacy of doxorubicin by modulating P-glycoprotein expression in resistant cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, heterocyclic core variations, and physicochemical properties.

Substituent Variations on the Acetamide Backbone

- N-(4-Butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (): This analog substitutes the N-isopropyl and N-phenyl groups with a single 4-butylphenyl group. Safety protocols for this compound emphasize avoiding heat sources (P210), suggesting thermal instability common to triazinone derivatives .

2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide (CAS 577754-32-6, ):

The nitro group at the phenyl para position increases polarity and electron-withdrawing effects, which may enhance binding to target proteins but reduce metabolic stability. Its molecular weight (321.31 g/mol) is lower than the target compound’s estimated weight (~335 g/mol), reflecting differences in substituent mass .- The 4-isopropylphenyl group mirrors the target’s isopropyl moiety but lacks the N-phenyl substitution, simplifying steric interactions .

Heterocyclic Core Modifications

- Triazole-containing analogs (6a–6c, ): Compounds like 6b (2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide) replace the triazinone-thio group with a triazole ring. The triazole’s electron-rich nature contrasts with the triazinone’s electron deficiency, impacting dipole interactions and hydrogen-bonding capacity. For example, 6b’s IR spectrum shows a strong C=O stretch at 1682 cm⁻¹, comparable to the target’s expected carbonyl absorbance (~1670–1700 cm⁻¹) .

Thiadiazole derivatives () :

Compounds such as N’-(5-bromo-2-hydroxybenzylidene)-2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide (4) feature a thiadiazole-thio group. The bromo and hydroxy substituents on the phenyl ring increase molecular weight (405.35 g/mol) and melting point (225–226°C), suggesting higher crystallinity than the target compound .

Physicochemical and Spectroscopic Properties

- Melting Points :

Thiadiazole derivatives () exhibit higher melting points (206–238°C) than triazole analogs (), likely due to stronger intermolecular hydrogen bonding. The target compound’s melting point is unreported but expected to fall within this range based on structural similarity. - NMR Trends: In 6b (), the triazole proton resonates at δ 8.36 ppm, while the acetamide -NH appears at δ 10.79 ppm. The target compound’s -NH and triazinone protons would likely show similar deshielding due to electronegative substituents .

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Spectral Data (IR/NMR) |

|---|---|---|---|---|---|

| Target Compound | C15H18N4O2S (est.) | ~335 | N-isopropyl, N-phenyl, triazinone | N/A | C=O ~1670 cm⁻¹ (est.) |

| 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide | C12H11N5O4S | 321.31 | 4-nitrophenyl | N/A | Not reported |

| N’-(5-bromo-2-hydroxybenzylidene)-2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylthio)acetohydrazide | C11H9BrN4O2S3 | 405.35 | Bromo, hydroxy, thiadiazole | 225–226 | C=O ~1671 cm⁻¹, Br–C stretch ~600 cm⁻¹ |

| 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) | C21H18N5O4 | 404.35 | Naphthyloxy, nitro, triazole | N/A | C=O 1682 cm⁻¹, -NH 10.79 ppm (1H NMR) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.